1,6-dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

CRTH2 Antagonist DP2 Receptor Functional Assay

1,6-Dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one (CAS 1903148-78-6) is a synthetic small molecule featuring a pyridin-2(1H)-one core and an azetidine linker. It functions as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), a G protein-coupled receptor involved in allergic inflammation.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 1903148-78-6
Cat. No. B2501991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
CAS1903148-78-6
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C
InChIInChI=1S/C20H24N2O3/c1-14-6-4-5-7-16(14)8-9-19(23)22-12-18(13-22)25-17-10-15(2)21(3)20(24)11-17/h4-7,10-11,18H,8-9,12-13H2,1-3H3
InChIKeyZDIOVECPBQKDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1,6-Dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one (CAS 1903148-78-6) as a CRTH2 Antagonist


1,6-Dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one (CAS 1903148-78-6) is a synthetic small molecule featuring a pyridin-2(1H)-one core and an azetidine linker [1]. It functions as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), a G protein-coupled receptor involved in allergic inflammation [2]. Key characteristics include a molecular weight of 340.42 g/mol and the presence of a metabolically relevant N-methylpyridone moiety [1]. This compound is positioned within the non-acid class of CRTH2 antagonists, differentiating it from widely studied carboxylic acid-based inhibitors like ramatroban .

Why CRTH2 Antagonist Selection Cannot Be Based on Class Alone: The Case for 1,6-Dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one


In-class compounds cannot be interchanged for CRTH2-targeted research due to profound differences in functional activity, selectivity, and pharmacokinetic profiles. The CRTH2 antagonist class spans diverse chemotypes, including ramatroban analogs, indole acetic acids, and tetrahydroquinolines, each exhibiting unique polypharmacology and potency windows [1]. For instance, ramatroban is a potent dual TP/CRTH2 antagonist, which can confound studies targeting CRTH2-exclusive pathways . Furthermore, binding affinity (Ki) does not always predict functional antagonism, as demonstrated by compounds with high affinity but poor cellular activity [2]. Therefore, the specific profile of 1,6-dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, characterized by moderate functional potency at CRTH2 and a distinct CYP selectivity window, must be independently verified to ensure experimental reproducibility.

Quantitative Differentiation Guide for 1,6-Dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one (1903148-78-6)


Functional CRTH2 Antagonism: A Moderate Potency Profile Enabling Pathway-Specific Studies

This compound exhibits a functional IC50 of 85 nM against human CRTH2, measured by inhibition of PGD2-induced [35S]GTPγS binding in CHO cell membranes [1]. This potency is 12.1-fold lower than a high-affinity comparator with an IC50 of 7 nM in a similar assay, placing it in a useful range for studying CRTH2 antagonism without the maximal receptor saturation that can mask nuanced signaling events [2]. Its Ki of 26 nM in a radioligand displacement assay further confirms target engagement [1].

CRTH2 Antagonist DP2 Receptor Functional Assay GTPγS Binding

CYP2C19 Selectivity Window: Reduced Liability for Drug Metabolism Interactions

The compound demonstrates a selectivity window against CYP2C19, with an IC50 of 3,700 nM [1]. This provides a 43.5-fold selectivity index over its functional CRTH2 IC50 (85 nM). This is critical because many structurally related CRTH2 antagonists containing aromatic substituents exhibit potent CYP inhibition, complicating their use in cellular and in vivo assays [2]. The o-tolyl moiety in this compound may confer a distinctive CYP interaction profile relative to other analogs.

CYP450 Inhibition Drug-Drug Interaction CYP2C19 Selectivity

IP Positioning: A Non-Acid, o-Tolyl-Substituted Azetidine Scaffold

The compound's structure features a non-acidic pyridin-2(1H)-one core connected via an azetidine ether to an o-tolylpropanoyl group [1]. This is a departure from the carboxylic acid-based pharmacophore found in ramatroban and many indole acetic acid derivatives . The specific o-tolyl substitution pattern represents a distinct chemical space in a patent landscape dominated by indole, phenyl acetic acid, and tetrahydroquinoline scaffolds [2]. This structural novelty can be critical for organizations seeking freedom-to-operate in CRTH2 drug discovery or requiring a structurally distinct tool compound.

Chemical Space Intellectual Property Scaffold Hopping Non-Acidic CRTH2 Antagonist

Binding Affinity vs. Functional Activity Ratio: Distinguishing True Antagonism

The compound shows a Ki of 26 nM in a [3H]PGD2 displacement assay and an IC50 of 85 nM in a functional GTPγS assay, yielding a Ki/IC50 ratio of 0.31 [1]. This ratio suggests relatively efficient coupling between receptor binding and functional antagonism for this chemotype. In contrast, some high-affinity CRTH2 antagonists display a larger disconnect between binding and functional activity, potentially reflecting differences in binding kinetics or receptor reserve effects [2]. This balanced profile makes the compound a reliable probe for correlating target engagement with downstream functional outcomes.

Binding Affinity Functional Activity Ki/IC50 Ratio Receptor Occupancy

Structural Analog Comparison: The o-Tolyl vs. p-Trifluoromethylphenyl Substitution Effect

A direct structural analog, 1,6-dimethyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one (CAS 1904071-54-0), substitutes the o-tolyl group with a p-trifluoromethylphenyl group . This single-point modification is predicted to significantly alter the compound's electronic profile, lipophilicity, and target binding kinetics. While quantitative data for this analog is not available in public databases, the steric and electronic differences between an ortho-methyl and a para-trifluoromethyl group provide a framework for SAR studies comparing metabolic stability, CYP inhibition, and target residence time. Systematic procurement of both analogs enables a controlled investigation of the substituent's impact on the overall profile.

Structure-Activity Relationship SAR Substituent Effect Aromatic Substitution

Optimal Application Scenarios for 1,6-Dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one (1903148-78-6)


In Vitro Pathway Deconvolution of CRTH2-Mediated Eosinophil Chemotaxis

Given its moderate functional antagonism (IC50 85 nM) and demonstrated target engagement (Ki 26 nM) [1], this compound is ideally suited for in vitro chemotaxis assays studying CRTH2-mediated eosinophil migration. Its potency allows for the establishment of a clear dose-response relationship without precipitating solubility or cytotoxicity issues common with highly lipophilic, high-potency antagonists. Researchers can use it to dissect the specific role of CRTH2 signaling in allergic inflammation pathways, especially when comparing against TP-selective or dual antagonists like ramatroban .

Azetidine-Pyridinone Scaffold Hopping in Hit-to-Lead Programs

This compound serves as a critical tool compound for medicinal chemistry programs exploring non-acidic CRTH2 antagonists. Its distinct azetidine-pyridinone core offers a scaffold distinct from the crowded IP space of indole acetic acids [2]. By using this compound as a reference, teams can benchmark novel analogs with improved potency, selectivity, or ADME properties while maintaining the core scaffold. The availability of close structural analogs (e.g., CAS 1904071-54-0) further enables rapid parallel SAR exploration .

CYP2C19 Interaction Profiling in Polypharmacy Experimental Models

The compound's low affinity for CYP2C19 (IC50 3,700 nM) [1] makes it a preferred choice for cellular and ex vivo models where co-administration of CYP2C19 substrates (e.g., omeprazole, S-mephenytoin) is planned. Unlike some CRTH2 antagonists that potently inhibit CYP enzymes [3], this compound minimizes the risk of confounding drug-drug interaction artifacts, ensuring that observed biological effects are due to CRTH2 antagonism rather than off-target metabolic enzyme modulation.

Development of CRTH2 Occupancy Assays Using a Moderate-Affinity Probe

The compound's binding affinity (Ki 26 nM) and functional activity (IC50 85 nM) [1] make it suitable for developing receptor occupancy assays. Its moderate affinity allows for the detection of competitive displacement by higher-affinity test compounds, a configuration advantageous for screening novel CRTH2 ligands. This is a common application for tool compounds that are not intended to be clinical candidates but are essential for in vitro pharmacology and translational biomarker development.

Quote Request

Request a Quote for 1,6-dimethyl-4-((1-(3-(o-tolyl)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.